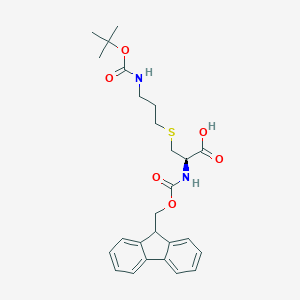

Fmoc-Cys(3-(Boc-amino)-propyl)-OH

Beschreibung

Significance of Unnatural Amino Acids in Peptide and Protein Research

The introduction of UAAs into protein and peptide structures is a powerful strategy that overcomes the limitations of the 20 natural amino acids. rsc.orgresearchgate.net This approach has gained significant traction in enzymology, drug discovery, and synthetic biology. nih.govresearchgate.net

The primary advantage of using UAAs is the vast expansion of functional diversity in biomolecules. rsc.orgnih.gov While natural amino acids offer a limited set of functional groups, UAAs can introduce a wide array of new chemical moieties, such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications. rsc.orgqyaobio.com This allows researchers to create proteins and peptides with novel physicochemical and biological properties. nih.govresearchgate.net By moving beyond the constraints of the genetic code, scientists can engineer biomolecules with enhanced stability, altered catalytic activity, and unique functionalities not found in nature. nih.govrug.nl The ability to incorporate UAAs with diverse side chains is crucial for developing new antibody-drug conjugates, imaging agents, and antimicrobial peptides. nih.govrsc.orgresearchgate.net

The incorporation of UAAs is a rational approach to engineering enhanced peptidic constructs for a variety of research applications. nih.govresearchgate.net This strategy is used to create peptides and proteins with improved characteristics, such as increased stability against proteolysis, enhanced potency, and better bioavailability. researchgate.netsigmaaldrich.com Techniques like peptide stapling and cyclization, often employing UAAs, can lock peptides into their bioactive conformations, leading to higher affinity and selectivity for their targets. nih.gov By systematically replacing natural amino acids with UAAs, researchers can fine-tune the structure and function of peptides, leading to the development of powerful molecular probes to investigate biological systems and the creation of new therapeutic leads. sigmaaldrich.comqyaobio.com

Design Rationale and Structural Features of Fmoc-Cys(3-(Boc-amino)-propyl)-OH

This compound is a specifically designed UAA derivative that serves a unique purpose in peptide synthesis. Its structure is tailored to introduce specific functionalities and to be seamlessly integrated into synthetic workflows.

This compound is classified as a protected trifunctional amino acid derivative. cymitquimica.comsmolecule.com Its structure is based on the amino acid cysteine and contains three distinct functional groups that are relevant for synthesis:

An α-carboxyl group.

An α-amino group.

A reactive side-chain amino group.

To enable controlled, stepwise peptide synthesis, the α-amino group and the side-chain amino group are protected. This trifunctional nature, combined with its protective groups, makes it a versatile building block for creating complex peptide structures. cymitquimica.com

| Property | Value |

|---|---|

| CAS Number | 173963-91-2 chemicalbook.combioscience.co.uk |

| Molecular Formula | C₂₆H₃₂N₂O₆S chemicalbook.combioscience.co.uk |

| Molecular Weight | 500.61 g/mol chemicalbook.comfluorochem.co.uk |

| Synonym | Fmoc-Cys(Ahx)-OH smolecule.com |

A key feature of this compound is its ability to act as a mimetic for the natural amino acids lysine (B10760008) and arginine. cymitquimica.comchemicalbook.com The 3-(Boc-amino)-propyl group attached to the cysteine's sulfur atom provides a side chain with a terminal primary amine (after deprotection). This side chain resembles the side chains of lysine and homolysine, allowing it to introduce a positive charge or a site for further chemical modification where these amino acids would normally be found. cymitquimica.com This mimicry enables researchers to create peptide analogues with altered spacing and functionality, which can be used to probe receptor binding sites or to enhance biological activity. smolecule.comchemicalbook.com

The design of this compound brilliantly employs an orthogonal protection strategy, which is fundamental to modern peptide synthesis. fiveable.mebiosynth.com The compound features two different protecting groups, Fmoc and Boc, which can be removed under distinct chemical conditions without affecting each other. fiveable.meiris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the α-amino terminus. It is base-labile, meaning it is typically removed using a mild base like piperidine (B6355638). biosynth.comiris-biotech.de This allows for the sequential addition of amino acids to the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). biosynth.com

Boc (tert-butyloxycarbonyl) group: This group protects the side-chain amino group. It is acid-labile and is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). biosynth.comiris-biotech.de

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQCWHZYBQNRK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593361 | |

| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173963-91-2 | |

| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Cys 3 Boc Amino Propyl Oh and Its Integration into Complex Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Cys(3-(Boc-amino)-propyl)-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. rsc.org The use of this compound within this framework provides a versatile tool for creating peptides with specific side-chain modifications.

Fmoc/tBu Strategy in Peptide Chain Elongation

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which offers an orthogonal system for protecting groups. biosynth.comiris-biotech.denih.gov In this method, the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups, predominantly the tert-butyl (tBu) group. biosynth.comiris-biotech.de This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protecting groups. peptide.com

The Fmoc group is typically removed using a secondary amine base, such as piperidine (B6355638), in a suitable solvent like dimethylformamide (DMF). nih.govamericanpeptidesociety.org The acid-labile side-chain protecting groups, including the Boc group on the side chain of this compound, remain intact throughout the synthesis and are removed during the final cleavage of the peptide from the resin support using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deamericanpeptidesociety.org This strategy is advantageous for synthesizing a wide range of peptides, including those that are sensitive to harsh acidic conditions. biosynth.comnih.gov

Table 1: Key Features of the Fmoc/tBu Strategy

| Feature | Description | Common Reagents |

| Nα-Amino Protection | Temporary protection of the N-terminus. | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | "Permanent" protection during chain elongation. | tBu (tert-butyl), Trt (trityl), Boc (tert-butyloxycarbonyl) |

| Fmoc Deprotection | Base-labile removal at each cycle. | 20% Piperidine in DMF |

| Final Cleavage | Acid-labile removal of side-chain protecting groups and cleavage from resin. | Trifluoroacetic Acid (TFA) with scavengers |

Optimized Coupling Reagent Systems for this compound Incorporation

The formation of the amide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the resin-bound peptide is a critical step in SPPS. The choice of coupling reagent can significantly impact the efficiency and purity of the final peptide. For the incorporation of sterically hindered or sensitive amino acids like cysteine derivatives, careful selection of the coupling system is paramount.

Uronium/aminium salts, such as HBTU and TBTU, and phosphonium (B103445) salts, like PyBOP, are popular choices for activating the carboxylic acid of the incoming amino acid. iris-biotech.debachem.com These reagents, often used in conjunction with an additive like HOBt or Oxyma Pure, facilitate rapid and efficient coupling. bachem.comacs.org

However, the incorporation of cysteine derivatives, including Fmoc-Cys(Trt)-OH, can be prone to racemization, especially when using base-mediated in situ activation with reagents like TBTU. merckmillipore.com To mitigate this, coupling under neutral conditions using preformed symmetrical anhydrides or reagents like DIC/HOBt is often recommended. bachem.commerckmillipore.com For particularly challenging couplings, including those involving racemization-prone residues like Fmoc-His(Trt)-OH, the reagent DEPBT has shown remarkable resistance to racemization. bachem.com While specific studies on this compound are limited, the principles applied to other cysteine derivatives provide valuable guidance for optimizing its incorporation.

Table 2: Common Coupling Reagent Systems in SPPS

| Reagent Class | Examples | Additive | Key Characteristics |

| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Cost-effective, can be used under base-free conditions to minimize racemization. bachem.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | HOBt, HOAt | High coupling efficiency, byproducts are generally soluble. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Well-suited for cyclization reactions, do not affect amino groups. iris-biotech.debachem.com |

Orthogonal Deprotection of the Fmoc Group during SPPS

The selective removal of the Nα-Fmoc group at each cycle of peptide elongation is a defining feature of the Fmoc/tBu strategy. This deprotection is typically achieved through a β-elimination mechanism initiated by a base. nih.gov

The most widely used reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in DMF. nih.gov This secondary amine acts as a base to abstract the acidic proton on the fluorene (B118485) ring of the Fmoc group, leading to the formation of a dibenzofulvene (DBF) intermediate. nih.gov The piperidine then scavenges the reactive DBF, preventing its re-addition to the newly liberated amine. peptide.com While effective, piperidine is a controlled substance in some regions, which can present logistical challenges. nih.gov Furthermore, prolonged exposure to piperidine can lead to side reactions, such as the formation of aspartimide from aspartic acid residues or the addition of piperidine to the side chain of C-terminal cysteine residues. iris-biotech.denih.gov

To address the drawbacks of piperidine, several alternative deprotection reagents have been investigated. 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) have been explored as replacements, showing comparable efficiency in some cases. nih.gov DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that can rapidly remove the Fmoc group. peptide.comnih.gov However, as it cannot scavenge the dibenzofulvene byproduct, a scavenger like piperazine is often added. acs.org A combination of 2% DBU and 5% piperazine in NMP has been shown to effectively minimize diketopiperazine formation, a common side reaction in SPPS. acs.org Other alternatives include morpholine, which is considered a milder deprotection agent, and 3-(diethylamino)propylamine (B94944) (DEAPA), which has been identified as a more sustainable option. nih.govrsc.org

Table 3: Comparison of Fmoc Deprotection Reagents

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Standard, effective scavenger of DBF. nih.govnih.gov | Controlled substance, can cause side reactions. iris-biotech.denih.gov |

| 4-Methylpiperidine (4MP) | 20% in DMF | Not a controlled substance, similar efficiency to piperidine. nih.gov | |

| Piperazine | 10% w/v in DMF/ethanol | Not a controlled substance. nih.gov | Lower solubility, may require ethanol. nih.gov |

| DBU | 2% in DMF/NMP | Fast deprotection, can reduce diketopiperazine formation. nih.govacs.org | Non-nucleophilic, requires a scavenger for DBF. peptide.comnih.gov |

| Morpholine | 50% in DMF | Milder conditions, useful for sensitive peptides. nih.gov | May lead to side reactions with cysteine derivatives. beilstein-journals.org |

Strategic Management of the Boc Side Chain Protecting Group

The Boc group on the side chain of this compound is an acid-labile protecting group. peptide.com Its stability under the basic conditions of Fmoc deprotection is a key aspect of the orthogonal Fmoc/tBu strategy. biosynth.compeptide.com This allows for the selective deprotection of the Nα-Fmoc group throughout the peptide synthesis without affecting the Boc-protected side chain.

The Boc group is ultimately removed during the final cleavage step, where the peptide is liberated from the solid support. This is typically achieved by treatment with a strong acid, most commonly TFA. iris-biotech.depeptide.com During this acidic cleavage, cations such as the tert-butyl carbocation are generated. peptide.com These cations can react with nucleophilic amino acid residues like tryptophan, cysteine, and methionine, leading to undesired side products. To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) and water are added to the cleavage cocktail to quench these reactive species. nih.gov The strategic use of the Boc group on the side chain thus allows for the synthesis of the main peptide backbone, with the protected amine on the cysteine side chain available for subsequent modification after the final cleavage if desired, or for direct deprotection to yield the final peptide.

Mitigation of Undesired Side Reactions during Cysteine Derivative Incorporation

The chemical nature of the cysteine side chain, particularly its sulfur atom, predisposes it to several undesirable side reactions during standard solid-phase peptide synthesis (SPPS) protocols. The electron-withdrawing character of the thioether in S-alkylated derivatives like this compound exacerbates the lability of the α-proton, making the residue highly susceptible to base-catalyzed side reactions. The primary challenges include racemization at the α-carbon and β-elimination, which can lead to the formation of deletion sequences or structurally aberrant peptides that are difficult to separate from the target product. researchgate.netrsc.org

Racemization is a major concern during the coupling step of any amino acid in peptide synthesis, but it is particularly pronounced for cysteine derivatives. researchgate.net Unlike most amino acids that racemize via an oxazolone (B7731731) intermediate, cysteine racemization primarily proceeds through direct enolization, where a base abstracts the acidic α-proton to form a stabilized carbanion. nih.gov This issue is most acute when using coupling methods that rely on strong tertiary amines, such as N,N-diisopropylethylamine (DIPEA), in combination with phosphonium or uronium salt-based activating agents like HBTU or PyBOP. nih.govchempep.commerckmillipore.com Pre-activation steps and elevated temperatures, often used in microwave-assisted SPPS, can further increase the extent of racemization. nih.govsigmaaldrich.com

To incorporate this compound while preserving its stereochemical integrity, several strategies can be employed:

Choice of Coupling Reagent: The most effective approach is to avoid coupling conditions that require a strong base. Activation with carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt), is highly recommended. chempep.comsigmaaldrich.com These conditions maintain a more neutral pH, minimizing base-catalyzed proton abstraction.

Minimizing Pre-activation: Prolonged pre-activation of the carboxylic acid with the coupling reagent and a base prior to addition to the resin-bound amine should be avoided. Instead, in situ activation is preferable.

Use of Weaker Bases: If a base is necessary, substituting strong amines like DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine has been shown to significantly reduce racemization levels. chempep.commesalabs.com

Solvent Choice: The polarity of the solvent can influence racemization rates. The addition of a less polar co-solvent like dichloromethane (B109758) (DCM) to standard solvents such as N,N-dimethylformamide (DMF) has been reported to decrease racemization. mesalabs.com

S-Protecting Group Influence: While the 3-(Boc-amino)-propyl group is intrinsic to the target building block, it is worth noting that the nature of the S-protecting group plays a crucial role. Studies on other derivatives have shown that electron-donating protecting groups can sometimes reduce racemization compared to highly electron-withdrawing ones. nih.gov For instance, S-Trityl (Trt) protected cysteine is known to be highly prone to racemization, whereas derivatives like S-acetamidomethyl (Acm) show lower rates. nih.gov The S-alkyl nature of the target compound suggests that careful selection of coupling conditions is paramount.

Table 1: Recommended Coupling Conditions to Minimize Racemization of Cysteine Derivatives

| Coupling Reagent | Additive | Base | Pre-activation | Racemization Risk | Reference |

|---|---|---|---|---|---|

| HBTU / TBTU | HOBt | DIPEA | Yes (Standard) | High | chempep.comsigmaaldrich.com |

| PyBOP | HOBt | DIPEA | Yes (Standard) | High | merckmillipore.com |

| DIC | HOBt / Oxyma | None required | No | Low | sigmaaldrich.com |

| DIC | HOAt | None required | No | Very Low | chempep.com |

| HCTU | - | DIPEA | No (in situ) | Moderate | mesalabs.com |

| HBTU / TBTU | HOBt | 2,4,6-Collidine | No (in situ) | Reduced | chempep.commesalabs.com |

Another significant side reaction, particularly for C-terminal cysteine residues, is base-catalyzed β-elimination. rsc.org During the Fmoc-deprotection step, the repeated exposure to a piperidine solution can promote the elimination of the thiol side chain (with the S-protecting group acting as a leaving group) to form a dehydroalanine (B155165) (Dha) intermediate. This highly reactive intermediate can then undergo a Michael addition reaction with piperidine from the deprotection solution, resulting in the formation of a 3-(1-piperidinyl)alanine by-product. rsc.orgucl.ac.uk

The S-alkyl 3-(Boc-amino)-propyl group is susceptible to acting as a leaving group in this pathway. Mitigation strategies include:

Resin Choice: For peptides with a C-terminal cysteine, using highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin is recommended. The bulky nature of the resin linkage provides steric hindrance that can suppress both racemization and β-elimination. Furthermore, the peptide can be cleaved under very mild acidic conditions that keep the side-chain protecting groups intact, which is useful for fragment condensation strategies.

Modification of Deprotection Conditions: While 20% piperidine in DMF is standard, reducing the concentration or the duration of the deprotection steps can sometimes help, although this may lead to incomplete Fmoc removal. The addition of HOBt to the piperidine solution has been reported to reduce aspartimide formation in sensitive sequences and may have some benefit in reducing other base-catalyzed side reactions by acting as a proton source, although its effectiveness against β-elimination is not as well-documented.

Solution-Phase Synthetic Approaches for this compound Derivatives

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SolPS) remains a powerful strategy, especially for large-scale production and the synthesis of short-to-medium-sized peptides. In SolPS, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each coupling and deprotection step.

The incorporation of this compound in a solution-phase strategy would involve the activation of its C-terminal carboxylic acid and reaction with the N-terminally deprotected amino group of a peptide ester in a suitable organic solvent. wiley-vch.de

Key considerations for this approach include:

Protection Scheme: An orthogonal protection strategy is essential. The use of Fmoc for Nα-protection, Boc for the side-chain amine of the propyl group, and a C-terminal ester (e.g., methyl or benzyl (B1604629) ester) for the growing peptide chain is a viable scheme. The Boc group is stable to the piperidine used for Fmoc removal, and the ester is stable until the final saponification or hydrogenolysis step.

Coupling Reagents: Standard coupling reagents used in SPPS, such as DIC/HOBt or HATU, are also employed in SolPS. Reagents that produce water-soluble by-products, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are particularly advantageous as they simplify purification. Recently, coupling agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have been shown to mediate extremely fast and efficient peptide bond formation in solution with no epimerization. acs.org

Purification: After each coupling step, the resulting protected peptide must be purified from excess reagents and by-products. This is typically achieved through extraction and crystallization or chromatography, which can be labor-intensive compared to the simple filtration and washing steps of SPPS.

A solution-phase approach could be valuable for synthesizing a di- or tri-peptide fragment containing the Cys(3-(Boc-amino)-propyl) residue, which could then be used in a subsequent fragment condensation strategy. researchgate.net

Fragment Condensation Strategies Incorporating this compound

For the synthesis of large and complex peptides, a convergent strategy based on fragment condensation is often superior to a linear stepwise approach. This involves the separate synthesis of several protected peptide fragments, which are then coupled together to form the final peptide. researchgate.net

Incorporating this compound via fragment condensation would proceed as follows:

Fragment Synthesis: A peptide segment containing the Cys(3-(Boc-amino)-propyl) residue would be synthesized, typically on a solid support. To prepare a C-terminally activated fragment (the acyl donor), a highly acid-labile resin (e.g., 2-CTC or a hyper-acid-sensitive handle) is used. This allows the protected peptide fragment to be cleaved from the resin with its C-terminus as a free carboxylic acid while all side-chain protecting groups (including the Boc on the cysteine side chain) remain intact. google.com

Fragment Coupling: The purified, protected fragment with the C-terminal Cys(3-(Boc-amino)-propyl) residue would be activated using coupling reagents known to minimize racemization (e.g., DIC/Oxyma). This activated fragment is then reacted with another resin-bound or solution-phase fragment whose N-terminus has been deprotected.

Key Challenge - Racemization: The major risk in fragment condensation is racemization at the C-terminal residue of the acyl-donor fragment during the activation and coupling step. This risk is exceptionally high if the C-terminal residue is anything other than glycine (B1666218) or proline. Therefore, if the fragment to be activated ends in Cys(3-(Boc-amino)-propyl), there is a very high probability of significant epimerization. To circumvent this, it is synthetically advantageous to design fragments such that the Cys(3-(Boc-amino)-propyl)-OH residue is placed internally within a fragment, or to use a strategy where the C-terminal residue of the activated fragment is Gly or Pro.

The advantage of this approach is that the intermediate fragments are smaller and can be purified more effectively by HPLC, leading to a final product of higher purity compared to a single, long linear synthesis. researchgate.net

Advanced Research Applications of Fmoc Cys 3 Boc Amino Propyl Oh in Chemical Biology

Peptide and Protein Engineering through Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids like Cys(3-(Boc-amino)-propyl) into polypeptide chains allows for the introduction of novel chemical functionalities, conformational constraints, and modified electronic properties. This approach provides a powerful strategy to enhance the biological activity, stability, and therapeutic potential of peptides and proteins.

Modulation of Peptide Conformation and Elucidation of Structure-Activity Relationships

The introduction of the Cys(3-(Boc-amino)-propyl) residue can significantly influence the local and global conformation of a peptide. The flexible 3-(Boc-amino)-propyl side chain can engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which can stabilize specific secondary structures like β-turns or helical motifs. By systematically replacing native amino acids with this unnatural analogue, researchers can probe the conformational requirements for biological activity and elucidate critical structure-activity relationships (SAR).

Constraining the conformational flexibility of biologically active peptides is a key strategy to enhance their potency and receptor selectivity. nih.gov The defined stereochemistry and side-chain functionality of Fmoc-Cys(3-(Boc-amino)-propyl)-OH allow for its use in creating peptides with more rigid structures, which can lead to a better understanding of the bioactive conformation.

| Parameter | Influence of Cys(3-(Boc-amino)-propyl) Incorporation |

| Local Conformation | Can induce or stabilize β-turns and other secondary structures. |

| Global Conformation | May alter the overall peptide fold, impacting receptor binding. |

| Structure-Activity | Enables systematic studies to correlate specific conformations with biological activity. |

Design and Synthesis of Bioactive Peptides with Enhanced Functionality

The chemical synthesis of bioactive peptides allows for the incorporation of unnatural amino acids to improve their therapeutic properties. nih.gov this compound is particularly useful in this regard due to its ability to mimic the positively charged side chains of lysine (B10760008) or arginine. glpbio.comglpbio.com This mimicry can be crucial for peptides that interact with negatively charged biological targets, such as cell membranes or specific receptor pockets.

The synthesis of such modified peptides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. sigmaaldrich.com The orthogonality of the Boc and Fmoc protecting groups allows for the selective deprotection and subsequent modification of the side chain, further expanding the accessible chemical space for designing peptides with enhanced functionalities. For instance, the primary amine on the propyl side chain can be further derivatized to attach imaging agents, drug molecules, or other reporter groups.

| Application | Advantage of Incorporating Cys(3-(Boc-amino)-propyl) |

| Antimicrobial Peptides | Enhanced interaction with bacterial membranes. |

| Cell-Penetrating Peptides | Improved cellular uptake due to positive charge mimicry. |

| Receptor Agonists/Antagonists | Modified binding affinity and selectivity. |

| Targeted Drug Delivery | Provides a handle for conjugation of therapeutic payloads. |

One notable application has been its incorporation into technetium-chelating peptides, highlighting its utility in the development of diagnostic agents. glpbio.comglpbio.com

Engineering Enzymes for Modified Catalytic Properties

The introduction of unnatural amino acids into the active site or other strategic positions of an enzyme can lead to significant alterations in its catalytic activity, substrate specificity, and stability. nih.gov While specific examples of this compound in enzyme engineering are not yet widely documented, its potential is substantial.

By replacing a key lysine or arginine residue with Cys(3-(Boc-amino)-propyl), it may be possible to fine-tune the electrostatic environment of the active site, thereby modulating the enzyme's catalytic efficiency. The altered side chain length and flexibility compared to natural amino acids can also lead to changes in substrate binding and recognition, potentially enabling the engineering of enzymes with novel substrate specificities.

Role in Peptidomimetics Design and Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.gov The incorporation of unnatural amino acids like Cys(3-(Boc-amino)-propyl) is a cornerstone of peptidomimetic design.

Mimicking and Modulating Specific Biological Interactions

The Cys(3-(Boc-amino)-propyl) side chain, with its potential to carry a positive charge, can effectively mimic the interactions of lysine and arginine residues in natural peptides. This is particularly important for disrupting or modulating protein-protein interactions (PPIs) that are mediated by charged interfaces. By designing peptidomimetics that incorporate this residue, it is possible to create molecules that bind to specific biological targets with high affinity and selectivity.

Development of Conformationally Restricted Peptide Analogues

Conformational restriction is a key principle in the design of potent and selective peptidomimetics. iris-biotech.dechapman.edu The unique structural features of this compound can be exploited to introduce conformational constraints into a peptide backbone. The thioether linkage in the side chain provides a potential site for further chemical modifications, including cyclization strategies that can lock the peptide into a bioactive conformation. nih.gov Such conformationally constrained analogues often exhibit enhanced biological activity and stability compared to their linear counterparts.

Bioconjugation and Functionalization Strategies Employing this compound

This compound is a trifunctional amino acid derivative that offers multiple avenues for chemical modification. glpbio.com The presence of two distinct side-chain functionalities, the thiol group of the cysteine and the primary amine of the propyl extension, allows for sequential or orthogonal conjugation reactions. This dual reactivity is invaluable for creating multifunctional peptides and proteins where precise control over the location and nature of conjugated moieties is essential. Researchers can leverage the differential reactivity of the thiol and amine groups to attach different molecules, such as imaging agents, therapeutic payloads, or affinity tags, onto a single peptide backbone.

Site-Specific Modification of Peptides via the Cysteine Thiol and Aminopropyl Side Chain

The strategic placement of this compound within a peptide sequence allows for highly specific modifications. Cysteine is a frequently targeted residue for chemical modification due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins. researchgate.netnih.gov After incorporation into a peptide via solid-phase peptide synthesis (SPPS) and subsequent deprotection, the two side-chain functional groups can be targeted with high selectivity.

Thiol-Specific Modification : The cysteine thiol is readily and selectively modified by a variety of electrophilic reagents under mild, physiological conditions. Common strategies include Michael addition with maleimides and alkylation with iodoacetamides. researchgate.netnih.gov This pathway is widely used to attach probes, drugs, or other biomolecules.

Amine-Specific Modification : Following the removal of the acid-labile Boc group, the primary amine on the propyl side chain becomes available for conjugation. This amine can be selectively acylated using activated esters, such as N-hydroxysuccinimide (NHS) esters, or modified through reductive amination.

This dual functionality allows for a "two-steps, one-pot" bioconjugation approach, enabling the introduction of diverse functional structures at a single, defined position within a peptide or protein. researchgate.net

| Functional Group | Common Reactive Partner | Resulting Linkage | Typical Reaction Conditions |

|---|---|---|---|

| Thiol (-SH) | Maleimide (B117702) | Thioether (Thiosuccinimide) | pH 6.5-7.5 |

| Thiol (-SH) | Iodoacetamide | Thioether | pH 7.0-8.5 |

| Amine (-NH2) | NHS-ester | Amide | pH 7.0-9.0 |

| Amine (-NH2) | Isothiocyanate | Thiourea | pH 8.0-9.5 |

Development of Molecular Probes and Imaging Agents

The ability to introduce specific functionalities makes this compound an excellent candidate for building complex molecular probes for biological imaging and diagnostics.

This protected amino acid has been successfully incorporated into peptides designed to chelate radionuclides for imaging and therapeutic applications. glpbio.com Specifically, it has been used in the development of Technetium (Tc)-chelating peptides. glpbio.com After deprotection, the cysteine's thiol group and the side-chain's primary amine can act as two of the necessary donor atoms to coordinate with a metallic radionuclide like Technetium-99m (⁹⁹ᵐTc). The precise spatial arrangement of these donor atoms, facilitated by the peptide backbone, is critical for forming a stable complex, which is a prerequisite for a successful radiotracer.

The orthogonal nature of the thiol and amine groups on the side chain of Cys(3-(Boc-amino)-propyl) allows for sophisticated fluorescent labeling strategies. The unique reactivity of cysteine makes it a prime target for site-specific chemical modification of proteins with fluorophores. nih.gov

Single Labeling : Either the thiol or the amine can be selectively tagged with a fluorophore. For instance, a maleimide-functionalized dye can be attached to the thiol, or an NHS-ester-functionalized dye can be coupled to the amine. researchgate.net

Dual Labeling : The presence of two distinct reactive sites on a single residue opens the possibility of attaching two different fluorescent probes. This could be used to create Förster Resonance Energy Transfer (FRET) pairs within a single amino acid side chain to probe local environmental changes or to develop ratiometric sensors.

Application in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govnjbio.com A critical factor in ADC design is the precise control over the conjugation site and the drug-to-antibody ratio (DAR). Site-specific conjugation technologies have been developed to generate homogeneous ADCs with improved therapeutic indices. nih.gov

Incorporating an unnatural amino acid like Cys(3-amino-propyl) into an antibody sequence provides a unique conjugation handle. Cysteine engineering is a common strategy for creating specific attachment points for drug-linker payloads. njbio.comnih.gov The Cys(3-amino-propyl) residue offers two potential sites for drug attachment:

Thiol Conjugation : The traditional method of linking drugs via maleimide chemistry to cysteine thiols can be used. njbio.com

Amine Conjugation : The aminopropyl side chain provides an alternative nucleophile for conjugation, which can be advantageous for payloads that are incompatible with thiol chemistry or to create ADCs with novel linker technologies.

This dual reactivity could potentially be exploited to create dual-drug ADCs or to attach both a therapeutic payload and an imaging agent to the same site for theranostic applications.

| Conjugation Site | Payload-Linker Chemistry | Potential Advantage |

|---|---|---|

| Side-Chain Thiol | Maleimide-based | Well-established, rapid kinetics |

| Side-Chain Amine | NHS-ester or Glucuronide-based | Alternative to thiol chemistry, potential for different linker stability profiles |

| Dual Conjugation (Thiol and Amine) | Orthogonal Chemistries | Higher DAR at a single site, attachment of two different molecules (e.g., drug and imaging agent) |

Incorporation into Macrocyclic Peptide Structures

Macrocyclization is a key strategy for constraining the conformation of peptides, which often leads to increased receptor affinity, enhanced biological stability, and improved pharmacokinetic properties. The bifunctional side chain of Cys(3-amino-propyl) provides an effective tool for creating various macrocyclic structures.

Following peptide synthesis, intramolecular cyclization can be achieved through several pathways:

Thioether Formation : The cysteine thiol can react with an electrophilic group (e.g., a haloacetyl group or a maleimide) installed elsewhere in the peptide sequence to form a stable thioether bridge.

Amide Bond Formation : The deprotected side-chain amine can form a lactam bridge by reacting with a C-terminal carboxylic acid or an acidic amino acid side chain (e.g., Aspartic acid or Glutamic acid).

Disulfide Bridge : While not utilizing the aminopropyl group, the cysteine thiol can be oxidized with another cysteine residue in the chain to form a classic disulfide bridge. The aminopropyl group remains available for further functionalization of the now-cyclic peptide.

The defined length of the 3-aminopropyl-cysteine side chain provides specific geometric constraints on the resulting cyclic structure, allowing for precise control over the final peptide architecture.

Utilization for Thioether Bond Cyclization

Thioether bonds are a popular choice for peptide cyclization due to their high stability compared to disulfide bonds, as they are resistant to reduction and oxidation. The cysteine residue is central to the formation of these linkages. The strategy typically involves the reaction of the nucleophilic thiol side chain of a cysteine residue with an electrophilic group located elsewhere in the peptide sequence. This intramolecular S-alkylation reaction results in a stable, covalently cyclized peptide. creative-proteomics.comsb-peptide.comresearchgate.net

This compound is well-suited for this application. After its incorporation into a linear peptide sequence via standard Fmoc-based solid-phase peptide synthesis (SPPS), the thiol group can be deprotected and made available for cyclization. A common method to achieve this is by introducing an amino acid with an electrophilic side chain, such as Nε-chloroacetyl-lysine, at another position in the peptide. The cyclization is typically performed on-resin, where the high dilution effect of the solid support favors intramolecular reactions over intermolecular oligomerization.

The general reaction scheme involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming the thioether bond. This method provides a robust and efficient way to generate conformationally constrained cyclic peptides.

Table 1: Illustrative On-Resin Conditions for Thioether Cyclization

| Parameter | Condition | Purpose |

|---|---|---|

| Peptide | Resin-bound linear peptide containing Cys and a haloacetylated residue | Precursor for cyclization |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | To swell the resin and dissolve reagents |

| Base | N,N-Diisopropylethylamine (DIEA) | To deprotonate the thiol group, forming the nucleophilic thiolate |

| Temperature | Room Temperature | For controlled reaction kinetics |

| Reaction Time | 4-12 hours | To ensure completion of the cyclization reaction |

| Monitoring | Ellman's test or Mass Spectrometry | To confirm the consumption of the free thiol |

Exploration of Chemical Crosslinking Approaches

Chemical crosslinking is a powerful technique used to introduce structural constraints into peptides, stabilize secondary structures like α-helices, and create multimeric peptide constructs. nih.gov this compound is an excellent candidate for such strategies due to its bifunctional side chain. The thiol group and the Boc-protected amine offer two orthogonal handles for modification.

One approach involves using the cysteine thiol to react with bifunctional alkylating agents. For instance, linkers containing two or more methyl bromide groups, such as tris-(bromomethyl)benzene, can react with the thiol groups of multiple cysteine residues within a single peptide or across different peptide chains to form bicyclic or crosslinked structures, respectively. nih.gov This strategy has been widely used to generate libraries of structurally diverse and conformationally constrained peptides for drug discovery. nih.gov

Alternatively, the dual functionality of the this compound side chain can be exploited. After incorporation into a peptide, the thiol group can be used for one modification (e.g., forming a thioether linkage), and then the Boc group can be selectively removed to expose the primary amine for a subsequent, different chemical reaction. This amine can be used to form a lactam bridge with a glutamic or aspartic acid side chain, or it could be functionalized with probes, labels, or other moieties. This orthogonality allows for the construction of highly complex and specifically modified peptide structures.

Table 2: Comparison of Potential Crosslinking Strategies using Cysteine

| Crosslinking Strategy | Reactive Partner for Cysteine Thiol | Resulting Linkage | Key Features |

|---|---|---|---|

| Dithiol Bis-Alkylation | Dihaloalkane or similar bifunctional linker (e.g., dibromo-xylene) | Thioether | Links two cysteine residues; linker length can be varied to control constraint. |

| Perfluoroarylation | Perfluoroaromatic compound | Thioether | Connects two or three cysteine residues, creating highly constrained structures. nih.gov |

| Thiol-ene Reaction | Diene linker | Thioether | A radical-mediated reaction that forms stable C-S bonds as an alternative to metathesis. nih.gov |

| Bicyclic Scaffolding | Tris-(bromomethyl)benzene | Thioether | Reacts with three cysteine residues to form rigid bicyclic peptide structures. nih.gov |

Advanced Analytical and Characterization Methodologies for Peptides Containing Fmoc Cys 3 Boc Amino Propyl Oh

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a cornerstone for the purification and analysis of synthetic peptides. The unique chemical properties of Fmoc-Cys(3-(Boc-amino)-propyl)-OH, with its bulky lipophilic Fmoc and Boc protecting groups, influence its behavior in different chromatographic systems.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UHPLC) for Separation and Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its ultra-high-performance counterpart (UHPLC) are indispensable for assessing the purity of peptides containing this compound and for profiling any related impurities. hilarispublisher.comhplc.eu The separation principle of RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase, typically a C18-functionalized silica. The presence of the lipophilic Fmoc group on the N-terminus of the cysteine derivative significantly increases the peptide's retention on the reversed-phase column, facilitating its separation from non-Fmoc-containing species. perlan.com.pl

Impurity Profiling: During solid-phase peptide synthesis (SPPS), various impurities can arise. kcl.ac.uk For peptides incorporating this compound, common impurities may include:

Truncated sequences: Peptides lacking one or more amino acids.

Deletion sequences: Resulting from incomplete coupling or deprotection steps.

Diastereomeric impurities: Arising from racemization during amino acid activation and coupling. unifi.it

Oxidation products: The sulfur atom in the cysteine residue is susceptible to oxidation.

By-products from protecting group cleavage: Incomplete removal of the Boc or other side-chain protecting groups.

RP-HPLC methods are developed to resolve the target peptide from these impurities. hilarispublisher.com Gradient elution, typically with a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed to achieve optimal separation. hplc.eu The use of UHPLC, with its smaller particle size columns (sub-2 µm), offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. biocompare.com

Method Development Considerations: A critical aspect of method development is ensuring that the analytical method itself does not introduce artifacts. For instance, peptides with unprotected cysteine residues can sometimes exhibit poor peak shape or low recovery due to interactions with metal surfaces in the HPLC system. mdpi.com While the propyl-amino modification on the cysteine in this compound alters its reactivity, careful evaluation of the chromatographic conditions is still necessary.

Below is an interactive table summarizing typical RP-HPLC conditions for the analysis of Fmoc-protected peptides.

| Parameter | Typical Condition | Purpose |

| Column | C18, C8 | Provides hydrophobic stationary phase for retention. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide counter-ions. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide. |

| Gradient | Linear gradient of Mobile Phase B | To elute peptides with varying hydrophobicity. |

| Flow Rate | 0.2-1.0 mL/min (HPLC), 0.2-0.5 mL/min (UHPLC) | Optimized for column dimensions and particle size. |

| Temperature | 25-60 °C | Can influence selectivity and peak shape. perlan.com.pl |

| Detection | UV at 214 nm and 280 nm | 214 nm for peptide bonds, 280 nm for aromatic residues (like Fmoc). |

Size-Exclusion Chromatography (SEC) for Evaluating Aggregation and Size Distribution

Size-Exclusion Chromatography (SEC) is a powerful technique for characterizing the aggregation state and size distribution of peptides and proteins. lcms.cznih.gov This method separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. lcms.cz For peptides containing this compound, SEC is crucial for detecting the presence of dimers, trimers, and higher-order aggregates which can impact the peptide's biological activity and immunogenicity. nih.govchromatographyonline.com

Applications in Peptide Analysis:

Detection of Aggregates: SEC can effectively separate monomeric peptides from soluble, non-covalent aggregates. chromatographyonline.com

Monitoring Stability: It is used in stability studies to monitor the formation of aggregates over time under various storage conditions.

Quality Control: As a quality control tool, SEC ensures the consistency and safety of peptide preparations by quantifying aggregate levels. nih.gov

The mobile phase in SEC is typically an aqueous buffer, and the separation is achieved without the strong denaturing conditions often present in RP-HPLC, thus preserving the native conformation of the peptide and its aggregates. tandfonline.com However, potential non-specific interactions between the peptide and the stationary phase can sometimes lead to inaccurate results. The inclusion of salts in the mobile phase can help to minimize these secondary interactions. nih.gov

The following table provides a summary of typical SEC parameters for peptide analysis.

| Parameter | Typical Condition | Rationale |

| Column | Silica-based with hydrophilic coating | Minimizes non-specific interactions. |

| Mobile Phase | Phosphate or Acetate buffer with salt (e.g., 150 mM NaCl) | Maintains physiological pH and ionic strength. tandfonline.com |

| Flow Rate | 0.5-1.0 mL/min | Slower flow rates can improve resolution. nih.gov |

| Detection | UV at 214 nm and 280 nm | For peptide bond and aromatic group detection. |

Mass Spectrometry for Molecular and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and detailed structural insights. mtoz-biolabs.com For peptides incorporating modified amino acids like this compound, MS techniques are vital for confirming the successful incorporation of the modified residue and for sequencing the peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. youtube.comeuropeanpharmaceuticalreview.com In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, generating multiply charged ions. youtube.com This multiple charging phenomenon allows for the analysis of high molecular weight peptides on mass analyzers with a limited m/z range. europeanpharmaceuticalreview.com

Applications for Modified Peptides:

Molecular Weight Confirmation: ESI-MS provides a highly accurate measurement of the peptide's molecular weight, confirming the presence of the this compound residue. nih.gov

Purity Assessment: It can detect impurities with different masses from the target peptide.

Coupling with HPLC (LC-MS): When coupled with HPLC, ESI-MS allows for the mass identification of each peak separated by the chromatography, providing a comprehensive impurity profile. nih.gov

The fragmentation of Boc-protected peptides in ESI-MS often involves the characteristic loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govnih.govresearchgate.net Similarly, the Fmoc group can also show characteristic fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide and protein analysis. edpsciences.org In MALDI-MS, the peptide is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions ([M+H]+). edpsciences.orgresearchgate.net

Advantages for Peptide Analysis:

High Throughput: MALDI-MS allows for rapid analysis of multiple samples.

Tolerance to Buffers and Salts: It is generally more tolerant to the presence of salts and other contaminants than ESI-MS. edpsciences.orgcreative-proteomics.com

Analysis of Complex Mixtures: MALDI-TOF (Time-of-Flight) MS is effective for analyzing complex peptide mixtures. edpsciences.org

For peptides containing this compound, MALDI-MS can be used to verify the molecular weight and to analyze the products of enzymatic digestions for peptide mapping. nih.gov

High-Resolution Mass Spectrometry (HR-MS/MS) for Sequence Verification and Modification Detection

High-Resolution Mass Spectrometry (HR-MS), often coupled with tandem mass spectrometry (MS/MS), provides the most detailed structural information for peptides. bohrium.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the peptide) is selected, fragmented, and the resulting fragment ions are analyzed.

Key Applications:

Sequence Verification: The fragmentation of the peptide backbone generates a series of b- and y-ions, which allows for the determination of the amino acid sequence. mtoz-biolabs.comnih.gov This is crucial for confirming the correct sequence of the synthesized peptide containing this compound.

Localization of Modifications: MS/MS can pinpoint the exact location of the modified cysteine residue within the peptide sequence. mtoz-biolabs.comnih.gov The mass difference in the fragment ions reveals which part of the peptide contains the modification.

Characterization of Unexpected Modifications: HR-MS/MS can identify and characterize unexpected modifications that may have occurred during synthesis or storage, such as oxidation of the cysteine residue or side reactions involving the protecting groups. nih.gov

The table below presents a comparison of the different mass spectrometry techniques for the analysis of peptides with this compound.

| Technique | Ionization Type | Typical Ions | Key Advantages | Primary Application for this compound Peptides |

| ESI-MS | Soft (liquid phase) | Multiply charged | Gentle ionization, easily coupled to LC | Molecular weight confirmation, LC-MS impurity profiling. nih.govnih.gov |

| MALDI-MS | Soft (solid phase) | Singly charged | High throughput, salt tolerance | Rapid molecular weight verification, analysis of mixtures. edpsciences.orgcreative-proteomics.com |

| HR-MS/MS | Various (often ESI) | Fragment ions (b, y) | High resolution and mass accuracy, structural information | Definitive sequence verification, localization of the modified cysteine. mtoz-biolabs.combohrium.com |

Ion Mobility Spectrometry (IMS) for Distinguishing Isomeric Forms

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), provides a powerful analytical dimension for separating and characterizing peptide isomers. These are molecules with the same mass but different three-dimensional shapes. The technique separates ions in the gas phase based on their size, shape, and charge, offering a level of resolution unattainable by mass spectrometry alone. This is especially pertinent for peptides containing the flexible 3-(Boc-amino)-propyl side chain, which can give rise to various conformational isomers.

In an IMS experiment, ions are driven through a drift tube containing a neutral buffer gas by a weak electric field. The time it takes for an ion to travel through the tube is its drift time, which is directly related to its rotationally averaged collision cross-section (CCS). Isomers with different shapes will have different CCS values and, consequently, different drift times, allowing for their separation and distinction. This capability is invaluable for quality control in peptide synthesis, where it can be used to identify and separate the desired peptide from any isomeric impurities that may have formed due to side reactions.

Table 1: Illustrative Ion Mobility Spectrometry Data for Distinguishing Peptide Isomers

This interactive table provides hypothetical data to demonstrate how IMS can differentiate between two isomeric forms of a peptide containing this compound that differ only in their conformation.

| Isomer | Molecular Weight (Da) | Collision Cross-Section (Ų) | Drift Time (ms) |

| Isomer 1 (Extended Conformation) | 1354.7 | 385.4 | 21.2 |

| Isomer 2 (Compact Conformation) | 1354.7 | 362.1 | 19.8 |

Spectroscopic Methods for Higher-Order Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

The process involves measuring the nuclear Overhauser effect (NOE), which provides through-space distance constraints between protons that are close in space (typically less than 5 Å). By identifying NOEs between the protons of the 3-(Boc-amino)-propyl side chain and other protons in the peptide, the orientation and interactions of this modified residue can be accurately mapped. These distance restraints, along with dihedral angle information derived from scalar couplings, are then used in computational structure calculations to generate an ensemble of 3D structures that are consistent with the experimental data.

Table 2: Representative NMR Restraints for Structural Analysis

This interactive table showcases typical types of experimental restraints obtained from NMR spectroscopy that are used to calculate the three-dimensional structure of a peptide containing the modified cysteine.

| Restraint Type | Interacting Atoms | Constraint Information |

| NOE Distance | Cys(propyl)-Hγ to Ile-Hδ | Short-range distance (< 3.0 Å) |

| NOE Distance | Cys(propyl)-NH to Trp-Hε1 | Medium-range distance (< 5.0 Å) |

| Dihedral Angle | Hα-Cα-Cβ-Sγ of Cys | Defines side-chain rotamer |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Conformation Analysis

Circular Dichroism (CD) spectroscopy is a rapid and effective method for analyzing the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides a global assessment of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils.

When analyzing peptides containing this compound, CD spectroscopy is instrumental in determining whether the modification induces significant changes in the peptide's conformation compared to its unmodified analogue. It is also a valuable tool for monitoring conformational stability under various environmental conditions, such as changes in temperature or pH. The characteristic shapes of CD spectra allow for the estimation of the percentage of each secondary structure type within the peptide.

Table 3: Typical CD Spectral Features for Peptide Secondary Structures

This interactive table outlines the characteristic spectral features in Circular Dichroism that are used to identify different types of secondary structures in peptides.

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~210-220 | ~195 |

Quantitative Analysis of Peptide Content

Quantitative Amino Acid Analysis (AAA) for Net Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is the benchmark method for accurately determining the net peptide content of a sample. This is crucial for ensuring that subsequent experiments are conducted with a precisely known amount of the active peptide. The method involves the complete hydrolysis of the peptide into its individual amino acid components, which are then separated, identified, and quantified.

The procedure requires careful optimization, as the modified residue, Cys(3-(Boc-amino)-propyl), and the natural amino acid cysteine can be susceptible to degradation under standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C). Often, a preliminary oxidation step is performed to convert cysteine to the more stable cysteic acid. The accuracy of the analysis relies on comparing the experimentally determined molar ratios of the amino acids to the theoretical ratios predicted from the peptide's sequence. This allows for the calculation of the net peptide content, which is the weight percentage of the peptide in the solid sample, accounting for water, counter-ions, and other impurities.

Table 4: Example of Quantitative Amino Acid Analysis Results

This interactive table presents sample data from a quantitative AAA experiment for a hypothetical peptide, comparing the expected molar ratios of amino acids to the experimentally measured values.

| Amino Acid | Theoretical Molar Ratio | Experimentally Determined Molar Ratio |

| Alanine | 3 | 3.04 |

| Glycine (B1666218) | 2 | 2.01 |

| Phenylalanine | 1 | 0.98 |

| Cys(3-(Boc-amino)-propyl)* | 1 | 0.96 |

*Quantification of the modified cysteine residue may require a specific, certified standard for optimal accuracy.

Future Perspectives in Fmoc Cys 3 Boc Amino Propyl Oh Research

Innovations in Synthetic Efficiency and Scalability for Derivative Production

The advancement of peptide-based therapeutics and materials is intrinsically linked to the efficient and scalable synthesis of their constituent building blocks, particularly for complex, non-canonical amino acids. While Fmoc-SPPS is a mature technology, future efforts will focus on optimizing the production of derivatives like Fmoc-Cys(3-(Boc-amino)-propyl)-OH and related structures.

Current challenges in solid-phase peptide synthesis (SPPS) often relate to the efficiency of coupling and deprotection steps, especially for sterically hindered or aggregation-prone sequences. acs.org The industrialization of Fmoc-protected amino acid production has led to high-purity starting materials, which is a crucial first step. nih.gov However, the synthesis of multi-functional building blocks remains a specialized and often costly endeavor. Future research is expected to focus on:

Novel Synthetic Routes: Developing shorter, more robust, and higher-yielding synthetic pathways for orthogonally protected amino acids is a key objective. thieme-connect.comrsc.org For instance, methods for the stereoselective synthesis of complex structures like β-methyllanthionines in multi-gram batches have been developed, providing a blueprint for the scalable production of other non-canonical amino acids. nih.gov Similar strategies could be adapted for the large-scale synthesis of this compound.

Process Optimization: The use of technologies such as ultrasound-assisted SPPS has been shown to accelerate coupling and deprotection times, reduce reagent excess, and improve yields for difficult sequences without inducing racemization. researchgate.net Applying such process intensification techniques to syntheses involving this compound could significantly enhance efficiency.

Advanced Protecting Group Strategies: The cysteine thiol is highly reactive and prone to side reactions, necessitating robust protection. sigmaaldrich.com While the trityl (Trt) group is common, research into alternative protecting groups that offer different lability profiles continues. nih.goviris-biotech.de The choice of protecting group is critical for both synthesis and subsequent bioconjugation steps. Innovations in protecting groups can prevent side reactions and allow for more complex, multi-step modifications on the solid phase.

A comparison of commonly used thiol-protecting groups for cysteine highlights the options available for creating derivatives with tailored properties for specific synthetic and conjugation strategies.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Key Features |

| Trityl | Trt | Mild acid (e.g., TFA), Iodine | Acm, Fmoc, Boc | Widely used; generates free thiol upon TFA cleavage. peptide.com |

| Acetamidomethyl | Acm | Iodine, Silver salts, Hg(II) | Trt, Fmoc, Boc | Stable to TFA; allows for selective disulfide bond formation. |

| tert-Butyl | t-Bu | Strong acid (e.g., HF), Hg(II) | Fmoc, Acm | Highly stable; requires harsh cleavage conditions. |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA) | Trt, Acm, tBu, Fmoc, Boc | Highly acid-labile, allowing selective deprotection on-resin. nih.gov |

| Tetrahydropyranyl | Thp | TFA/TIS, HCl/Dioxane | Acm, StBu | Minimizes racemization and side reactions at the C-terminus. iris-biotech.de |

Exploration of Novel Bioconjugation Chemistries Leveraging its Multifunctional Nature

The true potential of this compound lies in its capacity as a hub for orthogonal bioconjugation. The ability to selectively deprotect and react its three functional groups in a controlled sequence allows for the construction of highly complex and precisely defined molecular architectures.

Fmoc-protected α-amine: Participates in standard peptide chain elongation via SPPS.

Boc-protected side-chain amine: Can be deprotected under acidic conditions (TFA) to expose a primary amine, which is orthogonal to the Fmoc and many thiol-protecting groups. This amine is ideal for attaching targeting ligands, solubility enhancers like polyethylene (B3416737) glycol (PEG), or other functional moieties. mdpi.com

Cysteine Thiol: The thiol group is a uniquely reactive nucleophile, enabling highly specific "click" chemistry reactions like thiol-ene or thiol-maleimide additions. nih.govrsc.orgnih.gov After peptide synthesis and side-chain amine modification, the thiol can be deprotected and used to conjugate payloads such as cytotoxic drugs, imaging agents, or other peptides. acs.org

Future research will likely explore sophisticated, multi-step ligation strategies. oup.com For example, a peptide could be synthesized using the Fmoc group, a targeting molecule attached via the deprotected Boc-amine, and finally, a therapeutic agent linked to the cysteine thiol. This creates a modular platform where different components can be swapped to rapidly generate libraries of peptide conjugates for screening. The development of new chemoselective ligation reactions that are compatible with unprotected peptides in aqueous environments will further expand the utility of this building block. google.combohrium.com

Expanding the Scope of Applications in Targeted Molecular Delivery and Imaging

Peptide-based probes have become essential tools for molecular imaging and targeted drug delivery due to their high specificity, structural flexibility, and low immunogenicity. nih.govresearchgate.net The multifunctional nature of this compound makes it an ideal scaffold for creating advanced theranostic agents—molecules that combine therapeutic and diagnostic capabilities.

Targeted Drug Delivery: The side-chain amine can be functionalized with a peptide or small molecule that binds to a receptor overexpressed on cancer cells (e.g., GRPR or PSMA). frontiersin.org The cysteine thiol can then be used to attach a potent cytotoxic drug. This creates an antibody-drug conjugate (ADC)-like molecule with a smaller, potentially more penetrant peptide-based targeting system.

Molecular Imaging Probes: For diagnostic purposes, the cysteine thiol can be conjugated to a near-infrared (NIR) fluorescent dye for optical imaging or a chelating agent capable of binding a radionuclide (e.g., ⁶⁸Ga, ⁹⁰Y) for PET or SPECT imaging. nih.govfrontiersin.org By incorporating a targeting moiety on the side-chain amine, these probes can provide high-contrast images of tumors or other disease sites. mdpi.comrsc.org The development of peptide-functionalized nanoprobes represents another promising avenue, where these conjugates can be attached to nanoparticles to improve payload capacity and imaging sensitivity. rsc.org

Dual-Functionality Constructs: The orthogonal handles allow for the creation of probes with dual-targeting or dual-payload capabilities. For instance, two different targeting ligands could be attached, or a combination of a therapeutic drug and an imaging agent could be conjugated to the same peptide scaffold, enabling real-time monitoring of drug delivery and therapeutic response.

Integration of Computational Approaches in Peptide Design and Functional Prediction

The incorporation of non-canonical amino acids (NCAAs) like this compound presents both opportunities and challenges for computational modeling. While expanding the chemical space for peptide design, these novel residues require specific parameterization for use in molecular dynamics simulations. byu.eduresearchgate.net

Future research will increasingly rely on computational tools to accelerate the design and functional prediction of peptides containing this and other NCAAs. nih.govmeilerlab.org

Parameterization and Rotamer Libraries: For accurate modeling, force field parameters (e.g., for AMBER, CHARMM) must be developed for the novel amino acid side chain. byu.edu Furthermore, creating backbone-dependent rotamer libraries, which describe the likely side-chain conformations, is crucial for predicting the final peptide structure. nih.gov

In Silico Screening and Design: Computational methods can be used to design peptides de novo with specific binding affinities for therapeutic targets like proteins or toxins. nih.govacs.org Algorithms can screen virtual libraries of peptides containing the functionalized cysteine derivative to identify candidates with optimal binding energy and structural complementarity to a target's surface. researchgate.net This in silico approach can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and laboratory testing. nih.govresearchgate.net Web servers are also being developed to predict specific properties of modified peptides, such as their ability to penetrate cell membranes. frontiersin.org

By combining these computational strategies with the synthetic versatility of this compound, the rational design of next-generation peptide-based drugs and diagnostic agents becomes an increasingly attainable goal.

Q & A

Q. 1.1. What is the structural significance of the Boc and Fmoc protecting groups in Fmoc-Cys(3-(Boc-amino)-propyl)-OH?

The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serve orthogonal protection roles. The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The Boc group protects the side-chain amine on the 3-aminopropyl arm of cysteine, which is stable under basic conditions but cleaved with strong acids like trifluoroacetic acid (TFA) . This dual protection enables sequential deprotection for selective functionalization .

Q. 1.2. How does this compound enhance peptide synthesis strategies?

This derivative introduces a cysteine residue with a Boc-protected aminopropyl side chain, enabling the incorporation of lysine/arginine mimetics or chelating moieties into peptides. Its trifunctional nature (thiol, carboxyl, and Boc-protected amine) allows for post-synthetic modifications, such as conjugation with imaging agents (e.g., ⁹⁹Tc for radiopharmaceuticals) .

Q. 1.3. What are the key physicochemical properties influencing its handling and solubility?

- Molecular Weight : 500.6 g/mol

- Lipophilicity : XLogP3-AA = 4.4, indicating moderate hydrophobicity.

- Hydrogen Bond Donors : 3 (critical for solubility in polar solvents like DMF or DMSO).

Storage recommendations: Keep sealed at 2–8°C to prevent hydrolysis of the Boc group .

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₂N₂O₆S | |

| Molecular Weight | 500.6 g/mol | |

| XLogP3-AA | 4.4 | |

| Hydrogen Bond Donors | 3 |

Advanced Research Questions

Q. 2.1. How can racemization be minimized during coupling of this compound in SPPS?

Racemization at the cysteine α-carbon is a risk during activation. To mitigate this:

- Use symmetrical anhydrides or DIPCDI/HOBt activation instead of uronium/phosphonium reagents (e.g., HBTU, PyBOP), which require collidine as a base to reduce racemization .

- Maintain reaction temperatures below 25°C and limit coupling times to <1 hour .

Q. 2.2. What are the challenges in synthesizing ⁹⁹Tc-chelating peptides using this derivative?

The Boc-protected aminopropyl side chain can coordinate with ⁹⁹Tc, but the thiol group must remain unoxidized. Key considerations:

- Use TFA/scavenger cocktails (e.g., TFA:TIS:H₂O = 95:2.5:2.5) to remove Boc without oxidizing the thiol.

- Post-synthesis, reduce disulfide bonds with TCEP (tris(2-carboxyethyl)phosphine) before chelation .

Q. 2.3. How does the Boc-protected aminopropyl side chain influence peptide solubility and aggregation?

The Boc group adds steric bulk and hydrophobicity, which can:

Q. Table 2: Case Study – Chelating Peptide Synthesis

| Step | Condition | Outcome | Reference |

|---|---|---|---|

| Boc Deprotection | 95% TFA + 2.5% TIS + 2.5% H₂O | Clean removal, no oxidation | |

| Thiol Reduction | 10 mM TCEP in pH 5.0 buffer | Free thiol for chelation | |

| ⁹⁹Tc Labeling | [⁹⁹Tc]NaTcO₄, 37°C, 30 min | >90% radiochemical yield |

Methodological Considerations

Q. 3.1. How to resolve contradictory data on coupling efficiency in SPPS?

Discrepancies in coupling yields may arise from:

- Solvent polarity : Higher DMF/DCM ratios improve solubility of hydrophobic derivatives.

- Activation method : Pre-activate the amino acid for 5 minutes before coupling.

Validate efficiency via Kaiser test or LC-MS monitoring .

Q. 3.2. What analytical techniques are critical for characterizing peptides incorporating this derivative?

- HPLC-MS : Confirm molecular weight and purity.

- MALDI-TOF : Detect side products (e.g., oxidation at sulfur).

- Circular Dichroism (CD) : Assess secondary structure impacts of the aminopropyl side chain .

Troubleshooting Guide

Q. 4.1. Low coupling efficiency in SPPS

- Cause : Poor solubility of the derivative.

- Solution : Increase DMF ratio or pre-dissolve in 0.1 M HOBt/DMF .

Q. 4.2. Unexpected disulfide bond formation

- Cause : Thiol oxidation during Boc deprotection.

- Solution : Add 2% 1,2-ethanedithiol (EDT) to the TFA cleavage cocktail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.